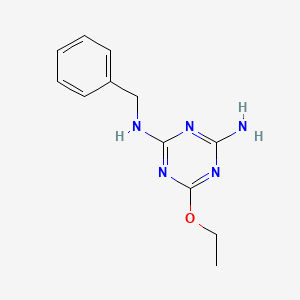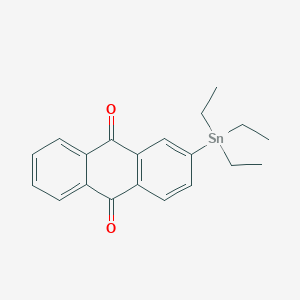
2-(Triethylstannyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Triethylstannyl)anthracene-9,10-dione is a derivative of anthracene-9,10-dione, which is a rigid, planar, and aromatic scaffold.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triethylstannyl)anthracene-9,10-dione typically involves the stannylation of anthracene-9,10-dione. One common method includes the reaction of anthracene-9,10-dione with triethylstannyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and products .
Análisis De Reacciones Químicas
Types of Reactions
2-(Triethylstannyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to anthracene derivatives.
Substitution: The triethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction can produce various anthracene derivatives .
Aplicaciones Científicas De Investigación
2-(Triethylstannyl)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its photophysical properties.
Materials Science: The compound is studied for its potential use in creating new materials with unique electronic and optical properties.
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Mecanismo De Acción
The mechanism by which 2-(Triethylstannyl)anthracene-9,10-dione exerts its effects is primarily through its ability to participate in various chemical reactions. The triethylstannyl group can act as a leaving group, facilitating substitution reactions. Additionally, the aromatic structure of anthracene-9,10-dione allows for electron delocalization, which is crucial in its photophysical properties .
Comparación Con Compuestos Similares
Similar Compounds
2-(tert-Pentyl)anthracene-9,10-dione: Similar in structure but with a tert-pentyl group instead of a triethylstannyl group.
2,2’-(Anthracene-9,10-diyl)diacetonitrile: Another derivative of anthracene-9,10-dione with different substituents.
Uniqueness
2-(Triethylstannyl)anthracene-9,10-dione is unique due to the presence of the triethylstannyl group, which imparts distinct chemical reactivity and properties compared to other anthracene-9,10-dione derivatives. This makes it particularly valuable in applications requiring specific electronic and photophysical characteristics .
Propiedades
Número CAS |
110138-71-1 |
|---|---|
Fórmula molecular |
C20H22O2Sn |
Peso molecular |
413.1 g/mol |
Nombre IUPAC |
2-triethylstannylanthracene-9,10-dione |
InChI |
InChI=1S/C14H7O2.3C2H5.Sn/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13;3*1-2;/h1-3,5-8H;3*1H2,2H3; |
Clave InChI |
KXISGJVZAIIEPE-UHFFFAOYSA-N |
SMILES canónico |
CC[Sn](CC)(CC)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13131629.png)
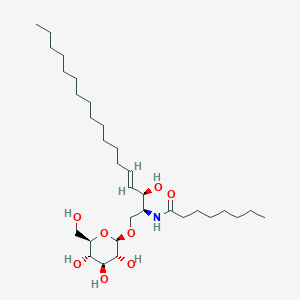
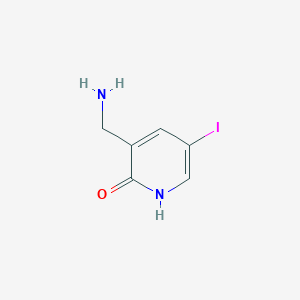
![6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B13131647.png)
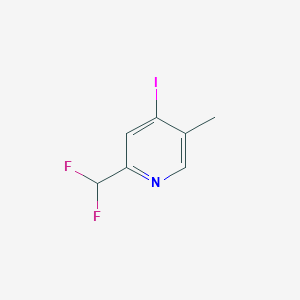
![2H-Phenanthro[1,10a-b]oxirene](/img/structure/B13131654.png)
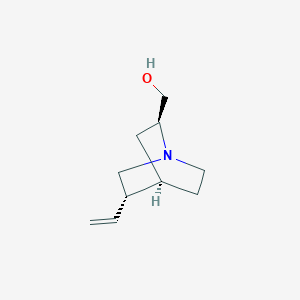
![1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone](/img/structure/B13131665.png)
![(S)-methyl 6'-chloro-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylate](/img/structure/B13131672.png)

![1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone](/img/structure/B13131680.png)
